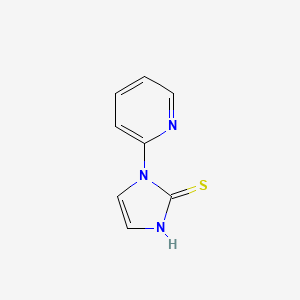

1-(2-Pyridyl)imidazole-2-thiol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H7N3S |

|---|---|

Molecular Weight |

177.23 g/mol |

IUPAC Name |

3-pyridin-2-yl-1H-imidazole-2-thione |

InChI |

InChI=1S/C8H7N3S/c12-8-10-5-6-11(8)7-3-1-2-4-9-7/h1-6H,(H,10,12) |

InChI Key |

LSCOMGFYEWVYJG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CNC2=S |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Pyridyl Imidazole 2 Thiol and Its Derivatives

Direct Cyclization Approaches

Direct cyclization methods construct the imidazole-2-thione ring in one of the main synthetic steps, often from acyclic or simpler heterocyclic precursors.

A prevalent and classical method for synthesizing imidazole-2-thiones involves the cyclization of a vicinal diamine with a one-carbon thiolating agent. scialert.netgoogle.com For the target compound, the key starting material would be N¹-(pyridin-2-yl)ethane-1,2-diamine. This precursor undergoes condensation with a suitable reagent that provides the thiocarbonyl (C=S) group.

Common thiolating agents for this transformation include carbon disulfide (CS₂) and 1,1'-thiocarbonyldiimidazole (B131065) (TCDI). scialert.netgoogle.com The reaction with carbon disulfide is typically performed in a basic medium, such as pyridine (B92270) or in the presence of potassium hydroxide, which facilitates the cyclization to yield the thione. nih.gov This [5+1] heterocyclization strategy is widely applicable for creating various thione-containing heterocyclic systems. nih.gov The reaction of a diamine with TCDI is another effective method for forming the heterocyclic ring, leading to the formation of an imidazolidine-2-thione, which can then be oxidized to the target imidazole-2-thione. google.com

Table 1: Thiolating Agents for Cyclization

| Thiolating Agent | Typical Conditions | Precursor | Reference |

|---|---|---|---|

| Carbon Disulfide (CS₂) | Pyridine, reflux | N¹-(pyridin-2-yl)ethane-1,2-diamine | nih.gov |

Multi-component reactions (MCRs), which combine three or more starting materials in a single pot to form a complex product, offer an efficient and atom-economical approach to heterocyclic synthesis. rsc.orgbeilstein-journals.org While a specific MCR for 1-(2-Pyridyl)imidazole-2-thiol is not extensively documented, analogous strategies for related imidazole (B134444) systems suggest potential pathways.

For example, the Groebke–Blackburn–Bienaymé (GBB) reaction is a well-known three-component reaction for synthesizing imidazo[1,2-a]pyridines from a 2-aminopyridine (B139424), an aldehyde, and an isocyanide. beilstein-journals.orgacs.org A hypothetical MCR for the target scaffold could involve the reaction of 2-aminopyridine, an aldehyde, an isocyanide, and a sulfur source. Such one-pot procedures are highly valued for their ability to rapidly generate molecular diversity. organic-chemistry.orgunipi.it

Functional Group Interconversion and Derivatization

Once the this compound core is synthesized, it can undergo various chemical transformations to produce a wide range of derivatives. The molecule possesses several reactive sites, including the thiol group, the imidazole ring, and the pyridyl moiety.

The thiol group is the most common site for derivatization due to its nucleophilicity. The compound exists in a tautomeric equilibrium between the thione (C=S) and thiol (-SH) forms. scialert.net

Alkylation: The sulfur atom can be readily alkylated by reacting the compound with alkyl or aryl halides in the presence of a base. This reaction leads to the formation of 2-(alkylthio) or 2-(arylthio) imidazole derivatives, commonly known as thioethers. medcraveonline.com For instance, reaction with methyl iodide yields the S-methyl derivative, while reaction with phenacyl bromide would produce the corresponding S-phenacyl product. scirp.org

Acylation: Acylation of the thiol group can be achieved using acyl halides or anhydrides. A United States patent describes the reaction with an acyl halide to form an ester derivative, which may involve a rearrangement. google.com This functionalization introduces a thioester moiety, further expanding the chemical space of accessible derivatives.

Table 2: Examples of Thiol Group Modifications

| Reagent | Reaction Type | Product Type | Reference |

|---|---|---|---|

| Methyl Iodide | Alkylation | 2-(Methylthio)imidazole | nih.govscirp.org |

| Benzyl Bromide | Alkylation | 2-(Benzylthio)imidazole | medcraveonline.com |

| Ethyl Chloroacetate | Alkylation | Ethyl 2-(imidazol-2-ylthio)acetate | medcraveonline.comscirp.org |

| Benzoyl Chloride | Acylation | S-Benzoyl thioester | google.comresearchgate.net |

Modifying the pyridyl ring after the construction of the imidazole-thiol scaffold can be challenging due to potential competing reactions at other sites. A more common and controlled strategy is to utilize a pre-functionalized 2-aminopyridine as a starting material in the direct cyclization methods described in section 2.1.

By starting with substituted 2-aminopyridines (e.g., methyl- or halo-substituted), the desired functional groups are incorporated into the final molecule in a regiochemically defined manner. For example, using 2-amino-6-methylpyridine (B158447) in a condensation reaction with a thiolating agent would yield 1-(6-methyl-2-pyridyl)imidazole-2-thiol. This approach allows for systematic variation of substituents on the pyridine ring. google.com

The synthesis of specific isomers (regioisomers) of substituted this compound requires careful control over the reaction pathways. Regioselectivity is a critical consideration both during the initial ring formation and in subsequent functionalization steps. rsc.orgrsc.org

When using an unsymmetrically substituted diamine in a cyclization reaction, two different regioisomeric products can potentially form. The choice of reactants, catalyst, and reaction conditions can influence the regiochemical outcome. researchgate.netnih.gov

Direct electrophilic substitution on the pre-formed this compound ring system is also a route to substituted analogs. However, this can often lead to a mixture of products, as substitution can occur on either the imidazole or pyridine rings. Therefore, regioselective synthesis is most reliably achieved by employing starting materials that already contain the desired substituents in the correct positions before the main cyclization step. nih.gov This "building block" approach provides unambiguous access to specifically substituted target molecules.

Catalytic and Green Chemistry Approaches in Synthesis

Catalytic and green chemistry principles are pivotal in modern organic synthesis, offering pathways to complex molecules with high efficiency and minimal waste. ijpsr.comresearchgate.net The synthesis of imidazole derivatives, including this compound, has significantly benefited from these advancements, moving away from traditional methods that often require harsh conditions and stoichiometric reagents. researchgate.net

Metal-Catalyzed Synthetic Routes

Transition-metal catalysis has emerged as a powerful tool for the synthesis of substituted imidazoles and their fused analogues. d-nb.inforsc.org Copper and palladium catalysts are particularly prominent in facilitating the formation of carbon-nitrogen (C-N), carbon-sulfur (C-S), and carbon-carbon (C-C) bonds, which are crucial for constructing the this compound scaffold and its derivatives. acs.org

Copper-Catalyzed Reactions: Copper catalysts, often in the form of copper iodide (CuI) or copper(II) sulfate (B86663) (CuSO4), are widely used in the synthesis of N-fused imidazoles. organic-chemistry.orgbeilstein-journals.org These catalysts can promote multicomponent reactions, such as the coupling of 2-aminopyridines, aldehydes, and terminal alkynes, to afford imidazo[1,2-a]pyridines. beilstein-journals.org The synthesis of 3-thioimidazo[1,2-a]pyridines can be achieved through a one-pot, three-step process involving aminopyridines, ketones, and thiols, showcasing the versatility of copper catalysis. organic-chemistry.org For instance, a CuI-catalyzed aerobic oxidative synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones has been reported to be compatible with a broad range of functional groups. organic-chemistry.org

Palladium-Catalyzed Reactions: Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), are instrumental in cross-coupling reactions. d-nb.infounipi.it These reactions enable the introduction of various substituents onto the imidazole or pyridine ring. For example, palladium-catalyzed ortho-hydroxylation of (2-pyridyl)arenes has been developed, which could be a potential route for modifying the pyridine moiety of the target compound. d-nb.info Furthermore, Sonogashira cross-coupling reactions, catalyzed by a combination of palladium and copper, allow for the introduction of alkynyl groups onto the imidazole core. unipi.it

A summary of representative metal-catalyzed reactions for the synthesis of related imidazole derivatives is presented in the table below.

| Catalyst | Reactants | Product Type | Reference |

| CuI/NaHSO₄·SiO₂ | Aldehydes, 2-aminopyridines, terminal alkynes | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| Cu(I)-Cu(II) system | Heterocyclic amidine, aldehyde, alkyne | N-fused imidazoles | organic-chemistry.org |

| Pd(OAc)₂ | 2-Arylpyridines, oxidant | ortho-Hydroxy-2-arylpyridines | d-nb.info |

| Pd(PPh₃)₄/CuI | 2-Iodoimidazole, terminal alkyne | 2-Alkynyl-imidazole | unipi.it |

| CuI | 2-Aminopyridines, acetophenones | Imidazo[1,2-a]pyridines | organic-chemistry.org |

Metal-Free and Organocatalytic Protocols

In recent years, there has been a significant shift towards metal-free and organocatalytic synthetic methods to avoid the cost and toxicity associated with transition metals. rsc.org These approaches often utilize small organic molecules as catalysts or are promoted by non-metallic reagents. nih.gov

Iodine-Promoted Reactions: Molecular iodine has been effectively used to catalyze the synthesis of polysubstituted imidazoles. rsc.org For instance, the reaction of internal alkynes with iodine in dimethyl sulfoxide (B87167) (DMSO) can generate benzils in situ, which then react with an aldehyde and ammonium (B1175870) acetate to form 2,4,5-trisubstituted imidazoles. rsc.org This method offers a greener alternative to many existing protocols. rsc.org

Acid-Catalyzed Reactions: Brønsted acids like perchloric acid and hydrochloric acid have been employed to catalyze the formation of imidazo[1,2-a]pyridines. nih.govacs.org Acetic acid has been used to promote a three-component reaction of 2-aminopyridines, ynals, and alcohols or thiols, leading to highly decorated imidazo[1,2-a]pyridines. acs.org These acid-catalyzed protocols are often environmentally benign and can be performed under mild conditions. acs.org

Base-Catalyzed Reactions: Organic bases such as piperidine (B6355638) and phosphazene bases have been utilized in the synthesis of imidazole derivatives. acs.orgresearchgate.net For example, the condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile with ethyl 2,4-dioxo-4-arylbutanoates is catalyzed by piperidine to yield benzo researchgate.netacs.orgimidazo[1,2-a]pyridine (B132010) derivatives. nih.govacs.org Organocatalysts like thiourea (B124793) derivatives have also been successfully employed in asymmetric syntheses to produce chiral imidazole precursors. nih.gov

A selection of metal-free and organocatalytic methods for synthesizing related imidazole frameworks is highlighted below.

| Catalyst/Promoter | Reactants | Product Type | Reference |

| Iodine | Internal alkynes, aldehyde, ammonium acetate | 2,4,5-Trisubstituted imidazoles | rsc.org |

| Acetic Acid | 2-Aminopyridines, ynals, alcohols/thiols | Substituted imidazo[1,2-a]pyridines | acs.org |

| Piperidine | 2-(1H-benzo[d]imidazol-2-yl)acetonitrile, ethyl 2,4-dioxo-4-arylbutanoates | Benzo researchgate.netacs.orgimidazo[1,2-a]pyridines | nih.govacs.org |

| BEMP (Phosphazene base) | Propargylic ureas | Imidazol-2-ones | researchgate.net |

| Thiourea derivative | Acetone, (Z)-tert-butyl (2-nitrovinyl)carbamate | Chiral imidazole precursor | nih.gov |

Solvent-Free and Environmentally Benign Methodologies

A key aspect of green chemistry is the reduction or elimination of hazardous solvents. researchgate.net Consequently, solvent-free reaction conditions and the use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG) have gained significant attention. ijpsr.com

Solvent-Free Synthesis: Many synthetic protocols for imidazole derivatives have been adapted to run under solvent-free conditions, often with microwave irradiation to accelerate the reaction. researchgate.netbeilstein-journals.org For example, the condensation of benzaldehyde, benzil, and ammonium acetate can be catalyzed by PEG-SOCl under solvent-free conditions or in water. ijpsr.com These methods often lead to high yields and easy product isolation. ijpsr.com The synthesis of imidazo[1,2-a]pyridines has also been achieved under solvent-free conditions using a copper nanoparticle catalyst. beilstein-journals.org

Aqueous Media and Green Solvents: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. ijpsr.com Ultrasound-assisted synthesis of imidazo[1,2-a]pyridines has been successfully carried out in water without the need for a metal catalyst. organic-chemistry.org Ionic liquids are also considered green solvents and have been used as both the solvent and catalyst in the synthesis of imidazole derivatives. researchgate.netresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of imidazole derivatives. researchgate.netbeilstein-journals.org This technique is often combined with solvent-free conditions or the use of green solvents to create highly efficient and environmentally friendly protocols. ijpsr.combeilstein-journals.org

The following table summarizes some environmentally benign methodologies for the synthesis of related imidazole compounds.

| Condition | Catalyst/Promoter | Reactants | Product Type | Reference |

| Solvent-free, Microwave | PEG-SOCl | Benzaldehyde, benzil, ammonium acetate | 2,4,5-Trisubstituted imidazoles | ijpsr.com |

| Water, Ultrasound | KI/tert-butyl hydroperoxide | Ketones, 2-aminopyridines | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| Solvent-free, N₂ atmosphere | Cu(0) nanoparticles | Aldehydes, 2-aminopyridines, terminal alkynes | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| Ethanol, Microwave | Phosphotungstic acid (HPW) | Aminopyridines, aldehydes, isocyanides | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| Neat, Room Temperature | Chloramine-T | Imidazo[1,2-a]pyridines | C-3 chloro-substituted imidazo[1,2-a]pyridines | nih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization

Advanced Spectroscopic Techniques

A suite of spectroscopic methods has been employed to map the structural features of 1-(2-Pyridyl)imidazole-2-thiol, each providing unique insights into its chemical makeup.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

High-resolution NMR spectroscopy has been instrumental in confirming the molecular structure of this compound by probing the magnetic environments of its constituent nuclei. While comprehensive ¹⁵N NMR data is not extensively reported in the literature, detailed ¹H and ¹³C NMR spectra have been analyzed.

For the closely related compound, 2-(1H-imidazol-2-yl)pyridine, variable-temperature ¹H-NMR studies have shown distinct signals for the protons on both the pyridine (B92270) and imidazole (B134444) rings. lifesciencesite.com At lower temperatures, restricted rotation around the C-C single bond between the two rings leads to a stable conformation with unique chemical shifts for each proton. lifesciencesite.com For instance, in a study on 2-(pyridin-2-yl)-1H-benzo[d]imidazole, the protons of the pyridine ring were observed at distinct chemical shifts, as were the protons of the benzimidazole (B57391) moiety. lifesciencesite.com

Expected ¹H NMR signals for this compound would show characteristic multiplets for the pyridyl protons and distinct signals for the imidazole ring protons. The presence of the thiol group would also be confirmed by a specific resonance, though its position can be variable and influenced by solvent and concentration.

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Data for related imidazole-2-thiones and pyridyl-substituted imidazoles support the expected chemical shifts for the carbon atoms in this compound. lifesciencesite.comtandfonline.com The C=S carbon of the thione tautomer typically appears in the downfield region of the spectrum.

Table 1: Representative ¹H and ¹³C NMR Data for Related Imidazole and Pyridine Compounds (Note: This table is illustrative and based on data for structurally similar compounds. Actual chemical shifts for this compound may vary.)

| Nucleus | Compound Type | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Pyridyl Protons | 7.0 - 8.5 |

| Imidazole Protons | 7.0 - 7.5 | |

| ¹³C | Pyridyl Carbons | 120 - 150 |

| Imidazole Carbons | 115 - 140 | |

| C=S Carbon | ~160 - 180 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups and vibrational modes within a molecule. The analysis of this compound reveals characteristic absorption and scattering bands.

The IR spectrum of related imidazole-2-thiones shows a prominent C=S stretching vibration. tandfonline.com Additionally, N-H stretching vibrations are observed, which can be influenced by hydrogen bonding. The aromatic C-H and C=C/C=N stretching vibrations from both the pyridine and imidazole rings appear in their characteristic regions.

Raman spectroscopy, which is particularly sensitive to non-polar bonds, provides complementary information. The symmetric vibrations of the heterocyclic rings are often more prominent in the Raman spectrum.

Table 2: Key IR and Raman Vibrational Frequencies for Imidazole-2-thione and Pyridine Moieties (Note: This table is illustrative and based on general data for these functional groups.)

| Vibrational Mode | Technique | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch | IR | 3100 - 3300 |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| C=S Stretch | IR, Raman | 1200 - 1300 |

| C=C/C=N Stretch (Ring) | IR, Raman | 1400 - 1650 |

| Ring Breathing Modes | Raman | 900 - 1100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is characterized by intense absorption bands in the ultraviolet region, which are attributed to π → π* transitions within the aromatic pyridine and imidazole ring systems. The presence of the thione group can also give rise to n → π* transitions, which are typically weaker and may be observed at longer wavelengths. Studies on related compounds, such as ruthenium complexes containing pyridine-2-thiol (B7724439), show intense charge-transfer bands in the UV-visible region. scispace.com

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation pattern. For this compound, high-resolution mass spectrometry would confirm the molecular formula of C₈H₇N₃S.

The fragmentation pattern in the mass spectrum would likely show characteristic losses of fragments corresponding to the pyridine ring, the imidazole ring, and the thiol group. For example, in the GC-MS of the related compound 2-(1H-imidazol-2-yl)pyridine, the molecular ion peak is observed at m/z 145, with major fragments at m/z 105 and 78. nih.gov

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Studies of the Compound

Table 3: Representative Crystallographic Data for a Related Pyridyl-Imidazolthione Derivative (Source: Based on data for 4-phenyl-5-(pyridin-2-yl)-1-((pyridin-2-yl)methyl)-1H-imidazole-2(3H)-thione) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.6504(6) |

| b (Å) | 5.7055(2) |

| c (Å) | 19.4320(7) |

| β (°) | 95.371(2) |

| Volume (ų) | 1727.5 |

| Z | 4 |

Coordination Chemistry of 1 2 Pyridyl Imidazole 2 Thiol

Ligand Design and Coordination Modes of 1-(2-Pyridyl)imidazole-2-thiol

This compound, a heterocyclic compound, presents a versatile scaffold for ligand design in coordination chemistry. Its structural framework, featuring both a pyridine (B92270) and an imidazole (B134444) ring system, coupled with a thiol group, allows for a variety of coordination modes with metal ions. The denticity and connectivity of this ligand are significantly influenced by the interplay of its donor atoms: the pyridine nitrogen, the imidazole nitrogen, and the sulfur atom of the thiol group.

N,N-Chelation via Pyridine and Imidazole Nitrogens

A predominant coordination mode of this compound involves the formation of a stable five-membered chelate ring through the simultaneous coordination of the pyridine nitrogen atom and one of the imidazole nitrogen atoms to a metal center. This N,N-chelation is a well-established binding motif for ligands incorporating both pyridine and imidazole moieties. The syn orientation of the sp² hybridized nitrogen atoms of the pyridine and imidazole rings facilitates this bidentate chelation, a feature analogous to the well-studied ligand 2,2'-bipyridine. researchgate.net This chelation results in the formation of discrete 0D coordination complexes. researchgate.net

The formation of these chelate rings is a thermodynamically favorable process, driven by the chelate effect, which leads to enhanced stability of the resulting metal complexes compared to coordination with monodentate ligands. The nitrogen atoms in both the pyridine and imidazole rings act as effective sigma-donors, readily coordinating to a wide range of metal ions. wikipedia.org The specific imidazole nitrogen involved in coordination can vary depending on the substitution pattern and the electronic properties of the metal center.

Thiolato (S-donor) Coordination and Bridging Modes

The presence of the thiol group at the 2-position of the imidazole ring introduces another significant coordination vector. Upon deprotonation, the resulting thiolate (S⁻) is a soft donor atom that can coordinate to metal ions. This coordination can occur in a monodentate fashion, with only the sulfur atom binding to the metal center.

More interestingly, the thiolate group can act as a bridging ligand, connecting two or more metal centers. This bridging capability allows for the formation of polynuclear complexes and coordination polymers. The sulfur atom of the thiolate can bridge metal ions in a µ₂-fashion, leading to the construction of higher-dimensional structures. This bridging behavior is a common feature of thiol-containing ligands in coordination chemistry.

Influence of Tautomerism on Coordination Behavior

This compound can exist in two tautomeric forms: the thione form and the thiol form. In the thione form, the proton resides on one of the imidazole nitrogen atoms, and the C=S double bond is present. In the thiol form, the proton is on the sulfur atom, resulting in a C-S single bond and an aromatic imidazole ring. The equilibrium between these two tautomers can be influenced by factors such as the solvent, temperature, and the presence of metal ions.

This tautomerism has a profound impact on the coordination behavior of the ligand. Coordination of the ligand in its thione form typically involves the sulfur atom as the donor, while the imidazole ring may or may not participate in coordination. In contrast, coordination of the deprotonated thiol (thiolato) form involves the sulfur atom as a key donor site, often in conjunction with the nitrogen atoms of the pyridine and imidazole rings. The coordination of a metal ion can effectively "lock" the ligand in one tautomeric form. For instance, the deprotonation of the thiol group upon coordination to a metal center favors the thiolato form. The study of similar systems like pyridine-2-thiol (B7724439) has shown that the donor atom is often sulfur, as confirmed by the presence of an N-H stretching frequency in the infrared spectrum. rsc.org Theoretical studies on related 1,2,4-triazole-3-thione systems have indicated that the thione form is generally the more stable tautomer in the gas phase. nih.gov

Synthesis and Characterization of Metal Complexes

The versatile coordination behavior of this compound allows for the synthesis of a wide array of metal complexes with diverse geometries and nuclearities.

Complexes with Transition Metals (e.g., Cu, Ni, Co, Ag, Ru, Os, Ir)

A significant body of research has focused on the coordination of pyridyl-imidazole type ligands with transition metals. The reaction of this compound with various transition metal salts under appropriate conditions can yield complexes with interesting structural and electronic properties.

Complexes of palladium(II) and platinum(II) with related 1-(2-pyridyl)-imidazo[1,5-a]pyridine ligands have been synthesized and characterized, demonstrating the N,N-bidentate coordination of the pyridyl and imidazole nitrogen atoms. rsc.org Similarly, transition metal complexes of iron, cobalt, ruthenium, and osmium with substituted (pyridyl)imidazole ligands have been prepared. google.com Copper(I) complexes containing imidazole derivative ligands have also been synthesized and structurally characterized, revealing distorted tetrahedral geometries. researchgate.net

The synthesis of these complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the thiol group. Characterization of the resulting complexes is carried out using a variety of spectroscopic and analytical techniques, including:

X-ray Crystallography: To determine the solid-state structure, including bond lengths, bond angles, and coordination geometry.

NMR Spectroscopy: To probe the structure and dynamics of the complexes in solution.

Infrared (IR) Spectroscopy: To identify the coordination modes of the ligand, particularly by observing shifts in the vibrational frequencies of the C=N, C=S, and N-H bonds.

UV-Vis Spectroscopy: To study the electronic transitions within the complexes.

Mass Spectrometry: To confirm the molecular weight and composition of the complexes.

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes.

Below is a representative table of potential transition metal complexes with this compound, based on the coordination chemistry of analogous ligands.

| Metal Ion | Potential Complex Formula | Likely Coordination Geometry | Potential Coordination Mode |

| Cu(II) | [Cu(L)₂] | Square Planar | N,N-chelation, S-donor |

| Ni(II) | [Ni(L)₂] | Square Planar or Tetrahedral | N,N-chelation, S-donor |

| Co(II) | [Co(L)₂] | Tetrahedral | N,N-chelation, S-donor |

| Ag(I) | [Ag(L)]n | Linear or Trigonal Planar | Bridging S-donor |

| Ru(II) | [Ru(bpy)₂(L)]⁺ | Octahedral | N,N-chelation |

| Os(II) | [Os(bpy)₂(L)]⁺ | Octahedral | N,N-chelation |

| Ir(III) | [Ir(ppy)₂(L)] | Octahedral | N,N-chelation |

L represents the deprotonated 1-(2-Pyridyl)imidazole-2-thiolato ligand.

Complexes with Main Group and Lanthanide Elements

While the coordination chemistry of this compound with transition metals is more extensively explored, its potential to form complexes with main group and lanthanide elements is also of interest. The hard-soft acid-base (HSAB) theory suggests that the harder nitrogen donor atoms would be more suitable for coordinating to hard Lewis acidic main group and lanthanide ions.

Complexes of lanthanide(III) ions with related bidentate ligands such as 2-(pyridin-2-yl)-1H-benzo[d]imidazole have been synthesized and characterized. nih.govdntb.gov.uaresearchgate.net These studies indicate that the N,N-chelation motif is also viable for lanthanide complexes, leading to coordination compounds with high coordination numbers. The synthesis of such complexes often involves the reaction of the ligand with a lanthanide salt (e.g., nitrate (B79036) or chloride) in a suitable solvent.

The characterization of these complexes would involve similar techniques as for transition metal complexes, with particular emphasis on luminescence spectroscopy for the lanthanide complexes, as the ligand can act as an antenna to sensitize the metal-centered emission.

Below is a table summarizing potential complexes with main group and lanthanide elements.

| Element | Potential Complex Formula | Likely Coordination Number | Potential Coordination Mode |

| Sn(IV) | [SnCl₄(HL)] | 6 | N,N-chelation |

| Zn(II) | [Zn(L)₂] | 4 | N,N-chelation, S-donor |

| La(III) | [La(L)₃(H₂O)ₓ] | 8 or 9 | N,N-chelation |

| Eu(III) | [Eu(L)₃(H₂O)ₓ] | 8 or 9 | N,N-chelation |

| Tb(III) | [Tb(L)₃(H₂O)ₓ] | 8 or 9 | N,N-chelation |

HL represents the neutral this compound ligand, and L represents the deprotonated form.

Based on a comprehensive search of available scientific literature, there is insufficient specific data on the coordination chemistry of the compound “this compound” to generate a thorough and scientifically accurate article that adheres to the requested detailed outline.

The search yielded information on structurally related but distinct compounds, such as:

2-(2′-Pyridyl)imidazole : This compound, which lacks the critical 2-thiol group, has been studied for its coordination chemistry, including the magnetic properties of its iron(II) complexes and its role in forming supramolecular structures through hydrogen bonding and π-π interactions. iitkgp.ac.inresearchgate.net

Various Imidazole Derivatives : The broader class of imidazole-containing ligands has been used to synthesize one- and two-dimensional coordination polymers and other supramolecular assemblies. mdpi.comresearchgate.net

Thioimidazole and Triazole-thiol Ligands : Research exists on the coordination of ligands containing a thio-group, such as 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol and other thioimidazole derivatives, but these differ in their core heterocyclic structure from the requested compound. rsc.orgnih.gov

While general principles of coordination chemistry, supramolecular assembly, and crystal engineering are well-established for related structures researchgate.net, specific experimental data—such as crystal structures, magnetic susceptibility measurements, and detailed descriptions of coordination networks—for complexes derived from this compound are not available in the public domain.

To maintain scientific accuracy and strictly adhere to the prompt's requirement to focus solely on "this compound," it is not possible to construct the requested article without resorting to speculation or incorrectly applying data from different chemical compounds. Therefore, the article cannot be generated at this time.

Reactivity and Mechanistic Studies

Reaction Pathways Involving the Thiol Group

The thiol group, existing in tautomeric equilibrium with its thione form, is the primary center for nucleophilic reactions. The deprotonated thiolate is a potent nucleophile, readily participating in a variety of addition and substitution reactions.

Nucleophilic Addition Reactions

The thiol group of 1-(2-Pyridyl)imidazole-2-thiol, particularly in its thiolate form, can act as a strong nucleophile in Michael (conjugate) addition reactions. This typically involves the addition of the sulfur atom to α,β-unsaturated carbonyl compounds. The reaction proceeds via the attack of the soft thiolate nucleophile on the β-carbon of the electrophilic alkene, leading to the formation of a new carbon-sulfur bond.

Another significant class of nucleophilic addition is the thiol-yne reaction, which involves the hydrothiolation of alkynes. This reaction can be initiated by radicals, bases, or transition metals. In the context of this compound, a base-catalyzed or transition-metal-catalyzed pathway would likely involve the nucleophilic attack of the thiolate on an activated alkyne, such as a propiolate or an ynone. This addition typically yields a vinyl sulfide.

Alkylation and Acylation Reactions

The sulfur atom of the thiol group is highly susceptible to alkylation and acylation. These reactions are fundamental for modifying the structure and properties of the parent compound.

Alkylation: S-alkylation occurs when the compound is treated with an alkyl halide or another alkylating agent, typically in the presence of a base to generate the more nucleophilic thiolate. This reaction leads to the formation of a thioether. The reaction is a standard SN2 process where the sulfur atom displaces a leaving group on the alkylating agent.

Acylation: S-acylation involves the reaction of the thiol with an acylating agent, such as an acyl chloride or an acid anhydride, to form a thioester. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct. Selective S-acylation can be achieved under controlled conditions, often in aqueous media where the thiol is more reactive than competing amine or hydroxyl groups. researchgate.net Studies on related imidazole-2-thiones confirm they are readily used as nucleophilic agents in both alkylation and acylation reactions. tandfonline.com

Table 1: Representative Alkylation and Acylation Reactions of Imidazole-2-thiols This table is based on the general reactivity of the imidazole-2-thiol core, as specific data for the title compound is limited.

| Reaction Type | Reagent | Product Type | Typical Conditions |

|---|---|---|---|

| S-Alkylation | Alkyl Halide (e.g., CH₃I) | 2-(Methylthio)-1-(2-pyridyl)imidazole | Base (e.g., K₂CO₃, NaH) in an inert solvent (e.g., DMF, Acetonitrile) |

| S-Acylation | Acyl Chloride (e.g., CH₃COCl) | S-[1-(2-pyridyl)-1H-imidazol-2-yl] ethanethioate | Base (e.g., Pyridine (B92270), Et₃N) in an aprotic solvent |

Oxidation and Reduction Pathways

The sulfur atom in the thiol group can exist in various oxidation states, making it susceptible to both oxidation and reduction.

Oxidation: Mild oxidizing agents typically convert thiols to disulfides. In the case of this compound, this would result in the formation of a symmetrical disulfide, bis(1-(2-pyridyl)-1H-imidazol-2-yl) disulfide, through the formation of a sulfur-sulfur bond. This process is often reversible. Stronger oxidation can lead to the formation of sulfinic acids and ultimately sulfonic acids. Research on the closely related 1-methyl-1H-imidazole-2-thiol has shown that oxidation with chlorine dioxide can yield either the corresponding disulfide or 1-methylimidazole-2-sulfonic acid, depending on the reaction conditions. researchgate.net

Reduction: The corresponding disulfide can be reduced back to the thiol using various reducing agents. Common reagents for this transformation include dithiothreitol (B142953) (DTT), phosphines like triphenylphosphine, or metal hydrides such as sodium borohydride. This thiol-disulfide interchange is a critical process in biochemistry and is utilized in synthetic chemistry to control sulfur-sulfur bond formation. acs.orgnih.govresearchgate.net

Table 2: Oxidation and Reduction Products of Imidazole-2-thiols Based on findings from 1-methyl-1H-imidazole-2-thiol and general aromatic thiol reactivity. researchgate.net

| Pathway | Reagent(s) | Major Product |

|---|---|---|

| Mild Oxidation | Air (O₂), H₂O₂, I₂ | Bis(1-(2-pyridyl)-1H-imidazol-2-yl) disulfide |

| Strong Oxidation | Chlorine Dioxide, KMnO₄, m-CPBA | 1-(2-Pyridyl)imidazole-2-sulfonic acid |

| Disulfide Reduction | DTT, NaBH₄, TCEP | This compound |

Reactivity of the Pyridyl and Imidazole (B134444) Rings

The aromatic character of the pyridyl and imidazole rings allows for substitution reactions, although their reactivity is significantly influenced by the heteroatoms and the substituents.

Electrophilic Aromatic Substitution on the Pyridyl Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This inherent electron deficiency deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene (B151609). quora.comquimicaorganica.org When these reactions are forced to occur, typically under harsh conditions, substitution is directed to the C-3 and C-5 positions (meta to the nitrogen), as attack at these positions avoids placing a positive charge on the electronegative nitrogen atom in the resonance structures of the sigma complex intermediate. quora.comaklectures.com

Nucleophilic Substitution on the Imidazole Ring

Direct nucleophilic aromatic substitution (SNAr) on the imidazole ring is generally unfavorable due to the ring's electron-rich nature. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring system. In this compound, neither the pyridyl group nor the thiol group is sufficiently electron-withdrawing to activate the imidazole ring's C-4 or C-5 positions towards conventional SNAr.

However, palladium-catalyzed direct C-H arylation studies on N-protected imidazoles show that the C-5 position is the most reactive site, which can be explained by its higher nucleophilicity, making it more susceptible to electrophilic attack by the metal catalyst complex. nih.gov While not a traditional SNAr reaction, this demonstrates a pathway for functionalization. Furthermore, highly reactive intermediates, such as a nitrenium ion formed from a precursor molecule, have been shown to undergo nucleophilic attack by species like glutathione (B108866) at the C-4 and C-5 positions of an imidazole ring. researchgate.net This suggests that substitution is possible if the ring is activated through unconventional mechanisms.

Cycloaddition Reactions

While direct experimental data on the cycloaddition reactions of this compound is not extensively documented, the reactivity of analogous imidazole-2-thiones in hetero-Diels-Alder reactions provides significant insights. The thione group (C=S) in these heterocycles can act as a dienophile, participating in [4+2] cycloaddition reactions with suitable dienes. The outcome of these reactions is highly dependent on the electronic nature of the substituents on the imidazole ring. rug.nlrug.nl

In a study on N-aryl-substituted imidazole-2-thiones bearing electron-withdrawing substituents at the 4 and 5-positions, it was observed that these groups enhance the electrophilicity of the sulfur atom. This increased electrophilicity facilitates the hetero-Diels-Alder reaction, leading to the formation of spiro-derivatives. rug.nl Conversely, the presence of electron-donating groups on the imidazole core deactivates the C=S bond towards cycloaddition, resulting in alternative reaction pathways, such as sulfur substitution. rug.nl

The 2-pyridyl group in this compound is generally considered to be electron-withdrawing. Therefore, it is plausible that this compound would exhibit dienophilic character and undergo hetero-Diels-Alder reactions with electron-rich dienes. The proposed reaction would proceed via a concerted [4+2] cycloaddition mechanism, as illustrated in the table below.

| Reactant 1 (Dienophile) | Reactant 2 (Diene) | Proposed Product | Reaction Conditions | Controlling Factors |

|---|---|---|---|---|

| This compound | Electron-rich diene (e.g., 2,3-dimethyl-1,3-butadiene) | Spiro-dihydrothiopyran-imidazole derivative | Lewis acid catalysis (e.g., BF₃·Et₂O), potentially under microwave irradiation rug.nl | Electron-withdrawing nature of the 2-pyridyl group activating the C=S bond. rug.nl |

Mechanistic Investigations of Complex Transformations

The derivatization of this compound often leads to the formation of fused heterocyclic systems, with imidazo[2,1-b]thiazoles being a prominent example. These transformations represent complex reaction sequences that have been the subject of mechanistic studies.

Detailed Reaction Mechanisms for Derivatization

The formation of imidazo[2,1-b]thiazole (B1210989) derivatives from this compound and α-halocarbonyl compounds is a well-established synthetic route. The mechanism of this transformation is generally understood to proceed through a two-step sequence:

S-Alkylation: The reaction initiates with the nucleophilic attack of the sulfur atom of the imidazole-2-thiol onto the electrophilic carbon of the α-halocarbonyl compound. This step, which is an SN2 reaction, results in the formation of an S-alkylated intermediate. The thione tautomer is the reactive species in this step, and the reaction is typically carried out in the presence of a base to deprotonate the thiol group, thereby increasing its nucleophilicity.

Intramolecular Cyclization: The S-alkylated intermediate then undergoes an intramolecular cyclization. The nitrogen atom at the 1-position of the imidazole ring acts as a nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This is followed by a dehydration step, leading to the formation of the fused imidazo[2,1-b]thiazole ring system.

A proposed mechanism for the formation of a 2,3-disubstituted imidazo[2,1-b]thiazole from this compound and a β-nitroalkene in the presence of a copper(II) catalyst involves a sequential C–N and C–S bond formation cascade. jetir.org The process begins with a Michael-type addition of a nitrogen atom of the imidazole to the nitroalkene, followed by copper-activated intramolecular nucleophilic attack by the sulfur atom to form the thiazole (B1198619) ring. jetir.org

| Step | Description | Key Intermediates | Reaction Type |

|---|---|---|---|

| 1 | Initial nucleophilic attack by the sulfur atom on an electrophile (e.g., α-haloketone). | S-alkylated imidazole derivative. | SN2 reaction. |

| 2 | Intramolecular nucleophilic attack by the imidazole nitrogen on the carbonyl carbon. | Cyclized tetrahedral intermediate. | Intramolecular nucleophilic addition. |

| 3 | Dehydration to form the aromatic fused ring system. | Imidazo[2,1-b]thiazole cation. | Elimination. |

Stereochemical Aspects of Reactions

The stereochemical outcomes of reactions involving this compound are intrinsically linked to the mechanisms of the transformations.

In the context of the S-alkylation step for the formation of imidazo[2,1-b]thiazoles, if the α-halocarbonyl compound contains a stereocenter, the SN2 reaction at the carbon bearing the halogen will proceed with inversion of configuration at that center. This is a classic feature of SN2 reactions, where the nucleophile attacks from the side opposite to the leaving group.

For cycloaddition reactions, such as the proposed hetero-Diels-Alder reaction, the stereochemistry of the diene and dienophile is generally transferred to the product in a predictable manner. The concerted nature of the [4+2] cycloaddition dictates a syn addition to the dienophile. If the diene is cyclic, the formation of endo and exo products is possible, with the endo product often being favored due to secondary orbital interactions. However, without specific experimental data for this compound, these remain well-established principles that would need to be empirically verified for this specific system.

The development of chiral imidazolidine-pyridine ligands has been explored for asymmetric catalysis, indicating that the introduction of chirality in the vicinity of the pyridyl-imidazole scaffold can induce stereoselectivity in chemical reactions. researchgate.net For instance, chiral phosphoric acid catalysts have been successfully employed in the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines, highlighting the potential for controlling stereochemistry in reactions of related compounds. nih.gov

Lack of Specific Research Data for "this compound"

Following a comprehensive search of scientific literature and databases for theoretical and computational investigations on the chemical compound “this compound,” it has been determined that there is a notable absence of specific published studies corresponding to the requested article outline.

The search for data pertaining to Density Functional Theory (DFT) studies, HOMO-LUMO analysis, electrostatic potential mapping, molecular dynamics simulations, and simulations of tautomeric interconversions for this exact molecule did not yield the detailed research findings or specific data tables required to construct the requested scientific article.

While a wealth of theoretical and computational research exists for related chemical structures—such as imidazole derivatives, imidazo[1,2-a]pyridines, and general thione-thiol systems—the user's strict requirement to focus solely on "this compound" prevents the use of analogous data from these other compounds. scirp.orgnih.gov Extrapolating findings from different molecules would not meet the standard of scientific accuracy for an article dedicated exclusively to the specified compound.

Therefore, due to the lack of available specific data, it is not possible to generate the detailed, data-rich article as outlined in the instructions without resorting to speculation or fabrication of scientific results. Further research and publication in the field of computational chemistry focusing on "this compound" would be necessary to provide the specific information requested.

Theoretical and Computational Investigations

Computational Studies of Ligand-Metal Interactions

Detailed computational analyses, such as those derived from Density Functional Theory (DFT), are essential for a fundamental understanding of how ligands interact with metal centers. These studies provide insights into the electronic structure and stability of coordination complexes. However, research focusing specifically on 1-(2-Pyridyl)imidazole-2-thiol is not present in the available literature.

Bonding Analysis in Coordination Complexes

A bonding analysis, typically employing methods like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM), would elucidate the nature of the bonds between this compound and a metal ion. Such an analysis would quantify the degree of covalent versus electrostatic character in the metal-ligand bonds and describe the specific orbital interactions and charge-transfer processes. Without dedicated computational studies, no data on bond orders, orbital occupancies, or charge distributions for the metal complexes of this ligand can be reported.

Energetics of Metal Complex Formation

The thermodynamics of complex formation, including binding energies and reaction enthalpies, are critical for understanding the stability and spontaneity of coordination. These values are typically calculated to predict the affinity of a ligand for various metal ions. As no computational studies on the formation of metal complexes with this compound have been published, there is no data available to present on the energetics of these potential interactions.

Ligand Field Theory Applications

Ligand Field Theory (LFT) is a model used to describe the splitting of d-orbitals in transition metal complexes, which explains their electronic spectra and magnetic properties. wikipedia.org Modern computational methods, often referred to as ab initio Ligand Field Theory (AILFT), can calculate LFT parameters (like the ligand field splitting parameter, 10Dq, and Racah parameters) from first principles. whiterose.ac.uknih.gov These parameters are crucial for interpreting experimental data and predicting the behavior of complexes. In the absence of any computational or experimental studies for this compound complexes, a discussion of its specific ligand field properties is not possible.

Advanced Scientific Applications and Mechanistic Insights

Catalysis and Organocatalysis

The combination of nitrogen heterocycles and a sulfur-based functional group in 1-(2-Pyridyl)imidazole-2-thiol suggests its utility as a sophisticated ligand in various catalytic systems. Its structure allows for fine-tuning of the electronic and steric environment of a metal center, influencing the activity, selectivity, and stability of the resulting catalyst.

The this compound molecule is anticipated to act as a versatile tridentate ligand, coordinating to metal centers through the nitrogen atoms of both the pyridine (B92270) and imidazole (B134444) rings, as well as the sulfur atom of the thiol group. This N,N,S-tridentate chelation can form stable five- or six-membered rings with a metal ion, enhancing the stability of the resulting complex. The 2-(2'-Pyridyl)imidazole moiety is a well-established bidentate N,N-chelating agent, forming the basis for numerous coordination complexes researchgate.net. The introduction of the thiol group provides a third, soft donor site, enabling the ligand to bind to a wide range of transition metals.

In homogeneous catalysis , such complexes are soluble in the reaction medium, offering high activity and selectivity. The specific geometry enforced by the tridentate ligand can create a well-defined coordination sphere around the metal, which is crucial for controlling the outcome of catalytic reactions like transfer hydrogenation or cross-coupling researchgate.net.

For heterogeneous catalysis , the thiol group offers a robust anchor for immobilizing the molecule or its metal complexes onto solid supports, such as gold or silica (B1680970) nanoparticles researchgate.net. Thiolate ligands are known to play a critical role in the stability and physicochemical properties of metal nanoclusters, which can function as quasi-homogeneous or heterogeneous catalysts bohrium.com. This immobilization facilitates catalyst separation from the reaction products, enhancing recyclability and process efficiency.

The unique electronic and structural features of this compound make it a promising ligand for catalysts in key organic transformations.

C-H Functionalization: The direct functionalization of C-H bonds is a powerful tool in organic synthesis. The pyridine and imidazole rings within the ligand structure can act as directing groups in metal-catalyzed C-H activation reactions. Research on related imidazo[1,2-a]pyridine (B132010) scaffolds has demonstrated the feasibility of site-selective functionalization rsc.org. A catalyst featuring the this compound ligand could orient a substrate in a way that facilitates the selective activation of specific C-H bonds, overcoming challenges associated with catalyst poisoning by strongly coordinating nitrogen heterocycles nih.govnih.gov.

N-Arylation: The formation of N-aryl bonds is fundamental to the synthesis of pharmaceuticals and functional materials. Copper-catalyzed N-arylation of imidazoles is a widely employed method organic-chemistry.orgorganic-chemistry.org. A copper complex of this compound could serve as an efficient catalyst for such reactions. The ligand would stabilize the copper center and facilitate the crucial steps of oxidative addition and reductive elimination in the catalytic cycle. Studies have shown that various ligand systems can promote this transformation under mild conditions, and an N,N,S-ligand could offer unique reactivity semanticscholar.orgscirp.org.

The long-term stability and regenerability of a catalyst are critical for its practical application. The presence of a thiol group in the ligand introduces specific considerations. While the strong metal-sulfur bond can lead to very stable catalysts, it also makes the metal center susceptible to poisoning by other sulfur-containing compounds mdpi.com. Furthermore, the thiolate ligand itself can be prone to oxidation, which could alter the catalyst's electronic properties and lead to deactivation nih.gov. For instance, studies on Mn(III)-peroxo complexes have shown that thiolate-ligated variants are significantly less stable than their alkoxide-ligated counterparts due to the electronic properties of the sulfur atom nih.gov.

Regeneration of catalysts containing thiol ligands, particularly those supported on nanoparticles, is an active area of research. Methods to remove passivating thiol ligands from nanoparticle surfaces without causing particle aggregation include mild oxidative treatments, such as with ozone or UV/H₂O₂, followed by rinsing researchgate.net. For molecular catalysts deactivated by ligand oxidation, regeneration would likely require a chemical reduction step, though this can be complex to achieve within a catalytic cycle.

Chemical Sensing and Recognition

The conjugated π-system of the pyridyl-imidazole scaffold, combined with the metal-binding capabilities of the nitrogen and sulfur atoms, makes this compound an excellent candidate for the development of chemosensors.

Fluorescent sensors offer high sensitivity and selectivity for the detection of various analytes. Imidazole-based scaffolds are frequently incorporated into fluorescent chemosensors due to their strong metal-binding affinity and tunable electronic properties nih.gov. The extended aromatic system of phenanthro[9,10-d]imidazole, for example, serves as a versatile platform for optical sensors acs.org. The pyridyl-imidazole core of this compound can act as a fluorophore whose emission properties are sensitive to its local environment.

Upon coordination of a metal ion to the N,N,S donor sites, changes in the fluorescence of the molecule can occur through mechanisms such as:

Photoinduced Electron Transfer (PET): The lone pairs on the nitrogen and sulfur atoms can quench fluorescence. Upon binding a cation, these lone pairs are engaged in coordination, which can inhibit the PET process and lead to a "turn-on" fluorescence response.

Intramolecular Charge Transfer (ICT): The binding of an analyte can alter the electron density distribution in the molecule, changing the energy of the ICT state and causing a shift in the emission wavelength or a change in intensity.

Imidazole derivatives have been successfully developed as reversible fluorescent sensors for toxic ions like cyanide and mercury rsc.orgrsc.org. The thiol group, in particular, has a high affinity for soft metal ions such as Hg²⁺, making this compound a promising candidate for selective mercury detection.

Electrochemical sensors provide a powerful alternative to optical methods, offering high sensitivity, portability, and low cost. The thiol group in this compound is ideally suited for the fabrication of electrochemical sensors. It can form a stable self-assembled monolayer (SAM) on a gold electrode surface via the strong gold-sulfur bond.

Once immobilized, the pyridyl-imidazole head groups are exposed to the sample solution, acting as recognition sites for target analytes. The binding of a metal ion or other species to these recognition sites can be detected by several electrochemical techniques:

Cyclic Voltammetry (CV) / Differential Pulse Voltammetry (DPV): The binding of an analyte can block or facilitate electron transfer between a redox probe in solution (like [Fe(CN)₆]³⁻/⁴⁻) and the electrode surface. This results in a measurable decrease or increase in the peak current.

Electrochemical Impedance Spectroscopy (EIS): The binding event alters the capacitance and resistance of the electrode-solution interface. This change in impedance can be measured with high sensitivity.

This strategy has been widely used to develop sensors for biomolecules and heavy metal ions nanomedicine-rj.comsemanticscholar.orgresearchgate.net. The multi-dentate N,N,S binding pocket of immobilized this compound could offer high selectivity for specific metal ions, leading to the development of sensitive and reusable electrochemical sensors for environmental monitoring or clinical diagnostics.

Selectivity and Sensitivity in Analyte Detection

The molecular architecture of this compound, featuring nitrogen-containing heterocyclic rings (pyridine and imidazole) and a soft sulfur donor (thiol), suggests its potential as a highly selective and sensitive chelating agent for various analytes, particularly metal ions. Compounds with similar structural motifs, such as pyridyl, imidazole, and thiol groups, have demonstrated considerable success as fluorescent sensors. nih.govnih.govmdpi.comfigshare.comrsc.orgrsc.orgmdpi.com The principle behind this application lies in the specific coordination of the analyte by the ligand, which in turn modulates the photophysical properties of the molecule, leading to a detectable signal such as fluorescence enhancement or quenching. nih.govrsc.orgrsc.orgnih.gov

The sensitivity of a sensor based on this compound would be a measure of the lowest concentration of an analyte it can reliably detect. High sensitivity is often achieved through significant changes in fluorescence upon analyte binding. For example, a "turn-on" fluorescent sensor exhibits a substantial increase in fluorescence intensity upon binding, allowing for the detection of trace amounts of the target analyte. Research on analogous compounds has reported detection limits in the nanomolar range for certain metal ions. nih.govrsc.orgresearchgate.net

To illustrate the potential performance of a sensor based on a pyridyl-imidazole scaffold, the following table presents hypothetical data based on findings for structurally related fluorescent chemosensors.

| Analyte (Metal Ion) | Potential Selectivity Factor (vs. other common ions) | Hypothetical Limit of Detection (LOD) | Observed Signal Change |

|---|---|---|---|

| Hg²⁺ | >50-fold | 5.3 nM rsc.org | Fluorescence quenching ("Turn-off") rsc.org |

| Zn²⁺ | >20-fold | 6.5 x 10⁻⁷ M researchgate.net | Fluorescence enhancement ("Turn-on") researchgate.net |

| Cu²⁺ | >15-fold | Sub-micromolar | Fluorescence quenching |

This table is illustrative and based on data from related compounds to demonstrate the potential sensing capabilities.

Future Research Directions and Emerging Areas

Development of Novel Synthetic Strategies

While classical methods for the synthesis of imidazole-2-thiol derivatives exist, future research should focus on developing more efficient, sustainable, and versatile synthetic routes. Modern synthetic methodologies could provide access to a wider range of derivatives with tailored properties.

Key areas for development include:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve yields for the synthesis of 1-(2-Pyridyl)imidazole-2-thiol and its derivatives. mdpi.com Microwave-assisted protocols are known for their efficiency in the preparation of various heterocyclic compounds, including imidazoles. mdpi.com

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions would represent a significant leap in efficiency. An MCR approach, for instance, could combine 2-aminopyridine (B139424), a suitable glyoxal (B1671930) derivative, and a sulfur source in a single step, offering a highly atom-economical pathway to the target molecule and its analogues. biomedpharmajournal.orgnih.gov

Catalyst-Based Synthesis: Exploration of novel catalysts, such as metal complexes or organocatalysts, could open new reaction pathways. biomedpharmajournal.org For example, the use of catalysts like tetrabutylammonium (B224687) bromide has been shown to be effective in the synthesis of other imidazole (B134444) derivatives. biomedpharmajournal.org

Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and process control, allowing for the large-scale production of this compound for applications in materials science.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields | Green Chemistry, Process Optimization |

| Multicomponent Reactions | High atom economy, operational simplicity | Organic Synthesis, Combinatorial Chemistry |

| Novel Catalysis | Access to new derivatives, milder reaction conditions | Catalysis, Synthetic Methodology |

| Flow Chemistry | Scalability, enhanced safety, precise control | Chemical Engineering, Industrial Chemistry |

Exploration of New Coordination Architectures and Functional Materials

The bidentate N,N-chelating pyridyl-imidazole moiety, combined with the potential N,S-coordination of the thiol group, makes this compound an exceptional ligand for constructing novel coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com

Future research should target:

Multi-dimensional Coordination Polymers: Systematic investigation into the reaction of this compound with various metal ions could lead to the discovery of 1D chains, 2D layers, and 3D frameworks. mdpi.comresearchgate.net The choice of metal ion, counter-anion, and solvent can be used to control the final architecture. researchgate.net For instance, zinc(II) has been shown to form tetrahedral coordination complexes with imidazole ligands. nih.gov

Hofmann-like Structures: The pyridyl group is analogous to ligands used in Hofmann-like clathrates, suggesting that this compound could be used to build 2D Hofmann-like structures with interesting guest-inclusion properties. mdpi.com

Functional Materials: By incorporating specific metal ions, CPs and MOFs based on this ligand could exhibit a range of functionalities. Potential applications include catalysis, gas storage, and sensing. The thiol group offers a site for post-synthetic modification, allowing for the tuning of material properties.

Advanced Mechanistic Studies of Reactivity

A deeper understanding of the reactivity of this compound is crucial for its application in organic synthesis and materials science. While the reactivity of related imidazole-thiols has been explored, detailed mechanistic studies on this specific compound are lacking. researchgate.net

Future investigations should focus on:

Reaction Pathway Elucidation: Studying reactions such as alkylation, oxidation, and cycloaddition at the thiol group. For example, base-catalyzed reactions with enynones have shown different cyclization pathways depending on the substituents on the imidazole ring, a phenomenon that could be explored for this compound. researchgate.net

Transition State Analysis: Computational and experimental studies to identify and characterize transition states and intermediates in key reactions. Steric effects, as influenced by the pyridyl group, could play a significant role in determining reaction outcomes. researchgate.net

Catalytic Cycles: Where the molecule or its metal complexes act as catalysts, detailed mechanistic studies are needed to understand the catalytic cycle, identify the active species, and optimize catalyst performance.

Deeper Theoretical Understanding of Electronic and Tautomeric Properties

The thione-thiol tautomerism is a fundamental property of this compound, influencing its coordination chemistry, reactivity, and potential biological activity. While experimental studies can provide valuable data, computational chemistry offers a powerful tool for a more profound understanding.

Future theoretical work should include:

Tautomeric Equilibrium Studies: Using Density Functional Theory (DFT) and other high-level computational methods to accurately predict the relative stabilities of the thione and thiol tautomers in the gas phase and in different solvents. nih.govresearchgate.net For similar heterocyclic thiones, the thione form is often found to be the most stable species in the gas phase. nih.gov

Electronic Structure Analysis: Calculating properties such as molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and charge distributions. This information is vital for predicting reactivity and understanding intermolecular interactions. nih.gov

Spectroscopic Predictions: Simulating vibrational (IR, Raman) and NMR spectra for both tautomers to aid in the interpretation of experimental data. researchgate.net This can be crucial for identifying the predominant tautomer under various conditions.

| Computational Method | Target Property | Significance |

| Density Functional Theory (DFT) | Tautomer stability, reaction barriers | Predicts the most likely form and reactivity of the molecule. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of noncovalent interactions | Elucidates the forces governing crystal packing and supramolecular assembly. nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic transitions, UV-Vis spectra | Predicts photophysical properties for applications in photo-functional materials. |

Expansion into Emerging Academic Fields

The unique combination of a photo-active pyridyl-imidazole core and a versatile thiol group makes this compound a promising candidate for application in several emerging fields.

Photo-functional Materials: Imidazole and pyridine (B92270) derivatives are known components of fluorophores and photo-active materials. mdpi.commdpi.com Future work could explore the synthesis of metal complexes of this compound with interesting photoluminescent properties. The ligand's ability to participate in charge transfer transitions could be exploited in the design of materials for light-emitting devices or photocatalysis.

Supramolecular Chemistry: The imidazole N-H group and the thiol S-H group are excellent hydrogen bond donors, while the pyridyl and imidazole nitrogen atoms are hydrogen bond acceptors. researchgate.net This makes the molecule an ideal building block for constructing complex supramolecular assemblies through hydrogen bonding and π-π stacking interactions. researchgate.netnih.gov These noncovalent interactions can be used to create gels, liquid crystals, and other soft materials with tunable properties. The formation of higher-dimensional structures like helices or ribbons, stabilized by intermolecular hydrogen bonding, is a distinct possibility. researchgate.net

Q & A

Q. What experimental and computational approaches reconcile discrepancies in reported bioactivity data?

- Methodological Answer :

- Meta-analysis : Pool data from PubChem BioAssay (AID 743255) and ChEMBL, applying Bayesian statistics to identify outliers .

- Machine learning : Train Random Forest models on descriptors (e.g., topological polar surface area) to predict false negatives/positives .

- Orthogonal assays : Validate antimicrobial claims with time-kill curves and biofilm inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.